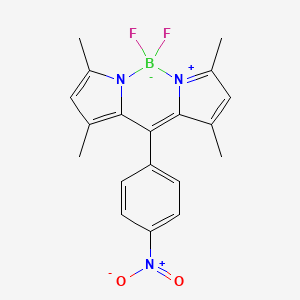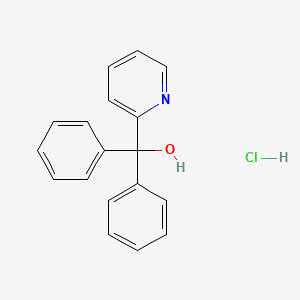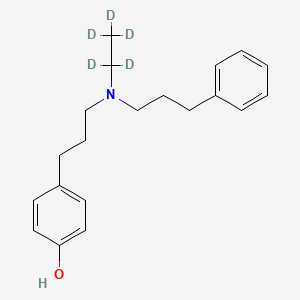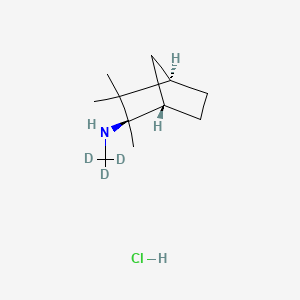
Indole-3-butyric Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
IBA is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process . In Arabidopsis, altered IBA-to-IAA conversion leads to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways .Molecular Structure Analysis
The molecular structure of IBA is closely related to a natural growth regulator found in plants . It is used on many crops and ornamentals to promote growth and development of roots, flowers, and fruits, and to increase crop yields .Chemical Reactions Analysis
IBA treatment modifies the expression of genes related to the auxin, brassinosteroid, and abscisic acid signaling transduction pathways . The rooting process reduced the accumulation of starch and the synthesis of linalool but promoted the metabolism of D-glucose .Physical And Chemical Properties Analysis
IBA has a molecular weight of 203.24 g/mol . The melting point of IBA is around 125-128 °C (257-262 °F) . IBA is sparingly soluble in water. It is more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .Mécanisme D'action
Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids . The conversion of IBA to IAA then suggests that IBA works as a storage sink for IAA in plants .
Safety and Hazards
With the exception of certain workers, no harm is expected from the use of indole-3-butyric acid . The active ingredient is not toxic to humans or other mammals . Furthermore, indole-3-butyric acid is effective at very low concentrations–often several orders of magnitude below 1% . It is applied at very low rates compared with most other pesticides .
Orientations Futures
Propriétés
Numéro CAS |
1216408-71-7 |
|---|---|
Nom du produit |
Indole-3-butyric Acid-d4 |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
207.265 |
Nom IUPAC |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
Clé InChI |
JTEDVYBZBROSJT-KHORGVISSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Synonymes |
1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)




![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)



